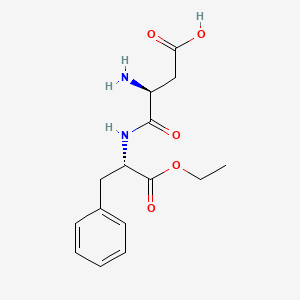

Ethyl aspartylphenylalaninate

Description

Ethyl aspartylphenylalaninate is an artificial non-saccharide sweetener derived from the dipeptide aspartylphenylalanine, where the carboxyl terminus is esterified with an ethyl group instead of the more common methyl group found in aspartame. The ethyl ester modification may influence solubility, taste profile, and resistance to hydrolysis under acidic or thermal conditions, which are critical for food and beverage applications .

Properties

CAS No. |

22839-83-4 |

|---|---|

Molecular Formula |

C15H20N2O5 |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C15H20N2O5/c1-2-22-15(21)12(8-10-6-4-3-5-7-10)17-14(20)11(16)9-13(18)19/h3-7,11-12H,2,8-9,16H2,1H3,(H,17,20)(H,18,19)/t11-,12-/m0/s1 |

InChI Key |

SZXAXWBWWRMFNS-RYUDHWBXSA-N |

SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ethyl aspartylphenylalaninate; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between ethyl aspartylphenylalaninate and structurally related sweeteners:

| Property | This compound | Aspartame | Neotame | Ethyl L-Phenylalaninate |

|---|---|---|---|---|

| Molecular Formula | C14H18N2O5 (inferred) | C14H18N2O5 | C20H30N2O5 | C11H15NO2 |

| Molecular Weight | ~294.3 (inferred) | 294.3 | 378.47 | 193.25 |

| Ester Group | Ethyl | Methyl | Methyl | Ethyl |

| Key Modifications | Ethyl ester of aspartylphenylalanine | Methyl ester of aspartylphenylalanine | 3,3-Dimethylbutyl group attached to amino moiety | Single phenylalanine ethyl ester |

| Sweetness Relative to Sucrose | Potentially similar to aspartame (data limited) | 200× | 7,000–13,000× | Not a sweetener |

| Metabolic Pathway | Likely hydrolyzed to aspartic acid, phenylalanine, and ethanol (inferred) | Hydrolyzed to aspartic acid, phenylalanine, and methanol | Resists hydrolysis; minimal phenylalanine release | Hydrolyzed to phenylalanine and ethanol |

| Stability | Improved resistance to hydrolysis vs. aspartame (ethyl ester’s larger size may reduce susceptibility) | Degrades under heat/acidic conditions | Highly stable due to steric hindrance from 3,3-dimethylbutyl group | Moderate stability |

| Applications | Sugar substitute in foods/beverages (inferred) | Widely used in diet products | Heat-stable applications (baking) | Pharmaceutical intermediates, flavor enhancers |

Key Research Findings

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance, which could enhance this compound’s stability in acidic environments (e.g., soft drinks) compared to aspartame .

- Neotame’s Superior Sweetness : Neotame’s 3,3-dimethylbutyl group blocks enzymatic cleavage, drastically increasing sweetness (7,000–13,000× sucrose) and eliminating phenylalanine release, making it safer for phenylketonuria (PKU) patients .

- Ethyl L-Phenylalaninate : Unlike aspartyl-containing analogs, this compound lacks sweet taste due to the absence of the aspartyl moiety, which is critical for receptor binding in sweeteners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.